2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dichlorophenol
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Overview
Description
2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dichlorophenol is a complex organic compound that features a benzoxazole ring, bromophenyl group, and dichlorophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dichlorophenol typically involves multi-step organic reactions. One common method is the condensation reaction between 2-(3-bromophenyl)-1,3-benzoxazole-5-carbaldehyde and 4,6-dichlorophenol in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dichlorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dichlorophenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dichlorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromophenol: A simpler analog with a single bromine substituent.
4,6-Dichlorophenol: A related compound with two chlorine substituents on the phenol ring.
Benzoxazole Derivatives: Compounds with similar benzoxazole structures but different substituents.
Uniqueness
2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,6-dichlorophenol is unique due to its combination of bromophenyl, benzoxazole, and dichlorophenol moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C20H11BrCl2N2O2 |
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Molecular Weight |
462.1 g/mol |
IUPAC Name |
2-[[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4,6-dichlorophenol |
InChI |
InChI=1S/C20H11BrCl2N2O2/c21-13-3-1-2-11(6-13)20-25-17-9-15(4-5-18(17)27-20)24-10-12-7-14(22)8-16(23)19(12)26/h1-10,26H |
InChI Key |
RRAQLKSCJWOVDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O |
Origin of Product |
United States |
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